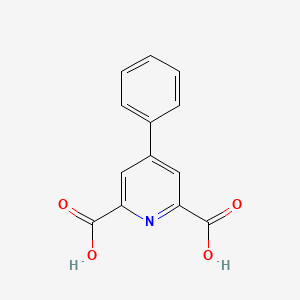

4-Phenylpyridine-2,6-dicarboxylic acid

Description

Significance of Pyridine-2,6-dicarboxylic Acid Derivatives as Multifunctional Scaffolds

Pyridine-2,6-dicarboxylic acid and its derivatives are recognized as exceptionally versatile scaffolds in chemistry. Their significance stems from the pyridine (B92270) ring's nitrogen atom and two carboxylate groups, which form a tridentate O,N,O-pincer ligand system. This arrangement allows for strong and well-defined coordination with a wide variety of metal ions. mdpi.com These derivatives are crucial building blocks in the synthesis of complex molecules and materials, including bioactive compounds, chemical probes for biological research, and functional polymers. oist.jp

In the realm of coordination chemistry, these scaffolds are extensively used to construct coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.govresearchgate.net The predictable coordination geometry and stability they impart to metal complexes allow for the rational design of materials with fascinating topologies and properties. researchgate.net Researchers have utilized these scaffolds to create materials for applications such as catalysis, fluorescent sensing, and gas adsorption. nih.govresearchgate.netacs.org The ability to modify the pyridine ring, particularly at the 4-position, allows for fine-tuning of the electronic properties, solubility, and steric hindrance of the resulting ligands, further broadening their applicability in creating functional materials. oist.jpuzh.ch

Overview of the Unique Structural Attributes of 4-Phenylpyridine-2,6-dicarboxylic Acid for Advanced Materials and Molecular Design

The phenyl group is a bulky substituent that can direct the self-assembly of metal complexes, influencing the dimensionality and topology of the resulting coordination polymers. nih.gov Its presence can create specific pockets or channels within a crystal lattice and can affect the coordination environment around the metal center. Furthermore, the aromatic nature of the phenyl ring introduces the possibility of π-π stacking interactions, which can play a crucial role in stabilizing the supramolecular architecture and influencing the material's bulk properties. These non-covalent interactions can link one- or two-dimensional coordination polymers into higher-dimensional networks. acs.org The phenyl group also modifies the electronic properties of the pyridine ring, which can, in turn, affect the photophysical properties, such as luminescence, of the resulting metal complexes, particularly those involving lanthanide ions. rsc.orgmdpi.com

Below is a table detailing the key chemical and physical properties of this compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H9NO4 | nih.gov |

| Molecular Weight | 243.21 g/mol | nih.gov |

| CAS Number | 83463-12-1 | synchem.de |

| IUPAC Name | This compound | nih.gov |

| Physical Form | Solid | cymitquimica.com |

Scope of Academic Research Endeavors Related to the Compound

Academic research on this compound and its analogs primarily focuses on their application as organic linkers in the synthesis of coordination polymers and metal-organic frameworks. nih.govacs.org Scientists are exploring how this specific linker can be used to assemble novel one-, two-, and three-dimensional structures with various metal ions, including transition metals and lanthanides. acs.orgacs.org

A significant area of investigation involves the study of the resulting materials' properties and potential applications. For instance, research has demonstrated that coordination polymers built from similar phenylpyridine-dicarboxylic acid cores can function as recyclable heterogeneous catalysts for organic reactions, such as the Knoevenagel condensation. nih.govacs.org Another key research thrust is the investigation of the photoluminescent properties of lanthanide-based complexes. The aromatic rings of the ligand can act as "antennas," absorbing energy and transferring it to the lanthanide ion, which then emits light at its characteristic wavelengths. rsc.orgmdpi.comnih.gov This makes these materials promising for applications in sensing, bio-imaging, and lighting technologies. The synthesis of new derivatives continues to be an active area, with goals of creating building blocks for bioactive molecules and other functional materials under mild, efficient conditions. oist.jp

The table below summarizes key research areas involving pyridine-dicarboxylic acid derivatives.

| Research Area | Description | Key Findings/Applications |

|---|---|---|

| Coordination Polymers/MOFs | Use as an organic linker to synthesize crystalline materials with metal ions. | Creation of 2D and 3D frameworks with diverse topologies. nih.govacs.org |

| Catalysis | Application of the resulting MOFs as recyclable catalysts in organic synthesis. | High efficiency in reactions like Knoevenagel condensation. acs.org |

| Photoluminescence | Development of lanthanide complexes for light-emitting applications. | Demonstrated ligand-to-metal energy transfer for characteristic lanthanide emission. rsc.orgmdpi.com |

| Functional Materials | Synthesis of new derivatives for use as building blocks in various fields. | Potential for creating bioactive molecules and chemical probes. oist.jp |

Properties

IUPAC Name |

4-phenylpyridine-2,6-dicarboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4/c15-12(16)10-6-9(7-11(14-10)13(17)18)8-4-2-1-3-5-8/h1-7H,(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHENPTPXTMAFOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=C2)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00511287 | |

| Record name | 4-Phenylpyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83463-12-1 | |

| Record name | 4-Phenylpyridine-2,6-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00511287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthesis Protocols for 4-Phenylpyridine-2,6-dicarboxylic Acid and its Derivatives

Advanced synthetic protocols focus on the efficient construction of the 4-substituted pyridine-2,6-dicarboxylic acid framework. These methods often begin with simple starting materials like pyruvates and aldehydes, which undergo a series of transformations to yield the desired complex pyridine (B92270) structure. nii.ac.jpresearchgate.net

Catalytic Approaches in Synthesis

Catalysis is central to the modern synthesis of this compound and its derivatives, enabling reactions to proceed under mild conditions. nii.ac.jp Organocatalysts, in particular, have been effectively employed to facilitate the key bond-forming steps in the synthetic sequence. nii.ac.jpresearchgate.net

A combination of pyrrolidine (B122466) and acetic acid serves as an effective catalytic system for the one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives. nii.ac.jpresearchgate.net This system catalyzes the initial formation of the dihydropyran intermediate from pyruvates and aldehydes. nii.ac.jp Research has shown that the loading of both pyrrolidine and acetic acid is crucial for optimizing the yield of the intermediate. researchgate.net For instance, in the synthesis of a dihydropyran derivative using p-nitrobenzaldehyde and ethyl pyruvate (B1213749), the yield was significantly influenced by the molar equivalents of the catalysts. researchgate.net

Table 1: Optimization of Pyrrolidine-Acetic Acid Catalysis for Dihydropyran Synthesis

Reaction of p-nitrobenzaldehyde (1.0 equiv) and ethyl pyruvate (3.0 equiv).

| Entry | Pyrrolidine (equiv) | Acetic Acid (equiv) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 0.2 | 1.0 | 4 | 24 | 45 |

| 2 | 0.4 | 1.0 | 4 | 24 | 60 |

| 3 | 0.6 | 1.0 | 4 | 24 | 59 |

| 4 | 0.4 | 0.5 | 4 | 24 | 51 |

| 5 | 0.4 | 2.0 | 4 | 24 | 59 |

This table is based on data presented in the supporting information of the cited research. researchgate.net

Prior to the development of the one-pot pyrrolidine-acetic acid method, β-proline was used as a catalyst in a two-pot synthesis procedure. nii.ac.jpresearchgate.net In this earlier approach, β-proline catalyzed the reaction of pyruvates with aldehydes to form the functionalized dihydropyran derivatives, which were then isolated before being converted to the pyridine derivatives in a separate step. nii.ac.jp While effective, this two-pot method is generally less efficient than the subsequent one-pot strategies. researchgate.net It was noted that other amino acids, such as (S)-alanine and β-alanine, were ineffective as catalysts for this transformation. researchgate.net

Precursor-Based Synthesis Routes

The synthesis of the target pyridine compounds relies heavily on the formation and subsequent transformation of specific precursor molecules. nii.ac.jpresearchgate.net

A key intermediate in the synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives is a functionalized dihydropyran. nii.ac.jpresearchgate.net This precursor is formed from the initial reaction between pyruvates and aldehydes. oist.jpnii.ac.jp Once formed, the dihydropyran derivative undergoes a reaction with an ammonium (B1175870) source, typically ammonium acetate, which drives the transformation into the final aromatic pyridine-2,6-dicarboxylic acid structure. nii.ac.jpresearchgate.net The one-pot synthesis seamlessly connects the formation of the dihydropyran with its conversion, avoiding the need for purification of this intermediate. researchgate.net

Table 2: One-Pot Synthesis of Various 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives

General conditions: Aldehyde (1.0 mmol), ethyl pyruvate (3.0 mmol), pyrrolidine (0.4 mmol), and acetic acid (1.0 mmol), followed by the addition of NH4OAc (3.0 mmol) and acetic acid (1.0 mmol).

| Product | R-Group (from Aldehyde) | Yield (%) |

|---|---|---|

| 1a | 4-Nitrophenyl | 51 |

| 1b | 4-Cyanophenyl | 49 |

| 1c | 4-Bromophenyl | 52 |

| 1d | 4-Chlorophenyl | 53 |

| 1e | 4-Fluorophenyl | 51 |

| 1f | 4-Methylphenyl | 48 |

| 1g | Phenyl | 52 |

| 1h | 2-Naphthyl | 45 |

| 1i | 2-Thienyl | 42 |

| 1j | n-Pentyl | 41 |

This table is based on data presented in the cited research. researchgate.net

Routes from Halogenated Pyridine Dicarboxylic Acid Esters

A prominent method for the synthesis of this compound derivatives involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This approach utilizes a halogenated pyridine-2,6-dicarboxylate (B1240393) as the starting material, which is then coupled with phenylboronic acid to introduce the phenyl group at the C4 position of the pyridine ring.

The general reaction scheme starts with a diester of 4-chloropyridine-2,6-dicarboxylic acid. The chloro-substituent at the 4-position is sufficiently reactive for cross-coupling reactions. The Suzuki coupling is favored due to its high functional group tolerance, allowing the ester groups at the C2 and C6 positions to remain intact during the reaction. researchgate.netnih.gov A variety of palladium catalysts and ligands can be employed to facilitate this transformation, with catalyst choice often depending on the specific substrates and desired reaction conditions. nih.govsemanticscholar.org The reaction is typically carried out in a mixed solvent system, such as water/n-butanol, in the presence of a base. nih.gov Following the successful coupling, the resulting diethyl 4-phenylpyridine-2,6-dicarboxylate is hydrolyzed to yield the final dicarboxylic acid.

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Halogenated Pyridines This table presents generalized conditions for Suzuki coupling reactions involving chloropyridines, which are applicable to the synthesis of the target compound's precursors.

| Parameter | Condition | Reference |

| Halopyridine Substrate | 4-Chloropyridine-2,6-dicarboxylate | nih.gov |

| Coupling Partner | Phenylboronic acid | researchgate.net |

| Catalyst | Palladium(0) or Palladium(II) complexes | nih.govsemanticscholar.org |

| Ligand | Phosphine-based (e.g., PPh₃) | semanticscholar.org |

| Base | K₂CO₃, K₃PO₄ | mdpi.com |

| Solvent | Toluene, Dioxane, Water/n-butanol mixtures | researchgate.netnih.govmdpi.com |

| Temperature | 80-110 °C | nih.gov |

Grignard-Type Reactions with Dichloropyridines

Grignard reactions offer a classical yet effective pathway to form carbon-carbon bonds. For the synthesis of this compound, a multi-step approach involving Grignard reagents can be envisioned. One plausible route begins with a 2,6-dihalopyridine, such as 2,6-dichloropyridine (B45657) or the more reactive 2,6-dibromopyridine (B144722). researchgate.net

In this hypothetical pathway, 2,6-dibromopyridine could be reacted with magnesium to form a di-Grignard reagent, pyridyl-2,6-bis-magnesium bromide. researchgate.net However, a more controlled approach might involve the reaction of 2,6-dichloropyridine with a phenyl Grignard reagent, like phenylmagnesium bromide, under specific conditions to yield 2,6-dichloro-4-phenylpyridine (B32294). The introduction of the phenyl group at the 4-position is facilitated by the electronic properties of the dichloropyridine ring.

The subsequent and crucial step is the conversion of the chloro groups at the C2 and C6 positions into carboxylic acids. This can be achieved through a double carboxylation reaction. The 2,6-dichloro-4-phenylpyridine intermediate would be reacted with a strong base (like butyllithium) to undergo metal-halogen exchange, creating a dilithiated intermediate. This species is then quenched with carbon dioxide (in the form of dry ice or CO₂ gas) to form the dicarboxylate salt, which upon acidic workup yields this compound. skku.edugoogle.com The formation of the Grignard reagent itself requires strictly anhydrous conditions, typically in solvents like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgyoutube.com

Functionalization Strategies and Derivative Synthesis

Once the core structure of this compound is obtained, its chemical properties can be further tailored by modifying either the peripheral phenyl ring or the carboxylic acid groups. These modifications are key to developing a library of derivatives with diverse characteristics.

Introduction of Varied Substituents at the Phenyl Moiety

The functionalization of the phenyl ring in 4-phenylpyridine (B135609) derivatives allows for the modulation of the molecule's electronic and steric properties. researchgate.netnih.gov Standard electrophilic aromatic substitution reactions can be applied to introduce a variety of functional groups.

A primary example is nitration. The reaction of this compound with a mixture of nitric acid and sulfuric acid can introduce a nitro group onto the phenyl ring. rushim.ru The pyridine ring acts as an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic substitution. As a result, the substitution is directed primarily to the para-position of the phenyl ring, and to a lesser extent, the ortho-positions. The reaction conditions, such as temperature and acid concentration, would need to be carefully controlled to achieve mono-substitution and prevent side reactions. google.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring This table outlines potential functionalization reactions. Specific conditions would require experimental optimization.

| Reaction | Reagents | Typical Substituent |

| Nitration | HNO₃ / H₂SO₄ | -NO₂ |

| Halogenation | Br₂ / FeBr₃ or Cl₂ / AlCl₃ | -Br, -Cl |

| Sulfonation | Fuming H₂SO₄ | -SO₃H |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | -COR |

It is important to note that many synthetic strategies prefer to construct the desired substituted analogue from appropriately functionalized starting materials (e.g., using a substituted phenylboronic acid in a Suzuki coupling) rather than through post-synthetic modification. oist.jp

Esterification and Amidation Reactions of the Carboxylic Acid Groups

The two carboxylic acid groups at the C2 and C6 positions are primary sites for functionalization, readily undergoing esterification and amidation reactions to produce a wide range of derivatives.

Esterification: The conversion of the dicarboxylic acid to its corresponding diester can be accomplished through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a common and direct method. google.commasterorganicchemistry.com The reaction is an equilibrium process, and driving it to completion often requires removing the water formed as a byproduct. masterorganicchemistry.com Alternatively, the dicarboxylic acid can first be converted to a more reactive intermediate, such as a diacyl chloride, by treatment with thionyl chloride or oxalyl chloride. mdpi.comnih.gov This diacyl chloride can then react readily with an alcohol to form the diester in high yield.

Amidation: The synthesis of bis-amides from this compound is a key transformation for creating ligands for coordination chemistry and building blocks for supramolecular structures. nih.govresearchgate.net Similar to esterification, amidation can be performed directly by heating the dicarboxylic acid with an amine, often with a catalyst such as boric acid or a titanium-based Lewis acid. researchgate.netorgsyn.org However, higher yields and milder conditions are typically achieved using coupling reagents or by first converting the carboxylic acids to their acid chlorides. sci-hub.se The reaction of the in situ generated diacyl chloride of this compound with a primary or secondary amine affords the corresponding bis-amide derivatives. nih.govnih.gov

Table 3: Common Reagents for Esterification and Amidation

| Transformation | Method | Typical Reagents | Reference |

| Esterification | Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ | masterorganicchemistry.com |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol | mdpi.comnih.gov | |

| Amidation | Direct Catalytic | Amine, Boric Acid or TiF₄ | researchgate.netorgsyn.org |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Amine | nih.govresearchgate.net | |

| With Coupling Agents | Amine, EDC, DCC, HOBt | sci-hub.se |

These functionalization strategies highlight the versatility of this compound as a platform for creating a diverse array of chemical structures with tailored properties.

Coordination Chemistry and Ligand Design Principles

Ligand Characteristics and Coordination Modes of 4-Phenylpyridine-2,6-dicarboxylic Acid

The coordination behavior of this compound is dominated by the presence of one nitrogen atom within the pyridine (B92270) ring and two oxygen atoms from each of the deprotonated carboxylate groups. This arrangement allows for multiple modes of binding to metal centers.

A primary and well-established coordination mode of this compound and its analogues is as a tridentate O,N,O-pincer ligand. In this configuration, the deprotonated carboxylate groups and the pyridine nitrogen atom bind to a single metal ion, forming two stable five-membered chelate rings. This mode of coordination is prevalent in the formation of discrete mononuclear complexes. The rigid nature of the pyridine backbone combined with the chelating carboxylate arms imposes a specific geometry around the metal center, often leading to distorted octahedral or square pyramidal environments. This predictable coordination behavior makes it a valuable building block in the rational design of metal-organic architectures. researchgate.netresearchgate.net

The concept of hemilability refers to a ligand that possesses both strong and weak coordinating groups. While one part of the ligand remains firmly bound to the metal center, the other, weaker-coordinating part can reversibly dissociate, creating a vacant coordination site. This dynamic behavior is crucial in many catalytic processes, as the open site can facilitate substrate binding and subsequent transformation.

Pyridine dicarboxylate ligands, in general, have the potential for hemilabile behavior. nih.govresearchgate.net For instance, one of the carboxylate arms could be considered a labile group that can dissociate and re-associate during a catalytic cycle. This opens up the possibility for complexes of this compound to be explored as catalysts, where the reversible dissociation of a carboxylate arm could play a key role in the catalytic mechanism. nih.govnih.gov

Complex Formation with Transition Metals

The interaction of this compound with various transition metals leads to a diverse range of coordination compounds with interesting structural features. The electronic configuration and preferred coordination geometry of the metal ion play a significant role in determining the final structure of the complex.

Copper(II) Complexes

Copper(II) ions, with their d⁹ electronic configuration, are known for their coordination flexibility, adopting geometries ranging from square planar to distorted octahedral. The reaction of this compound with copper(II) salts can lead to the formation of both mononuclear and polynuclear complexes. researchgate.netmdpi.com In many instances, the ligand acts as a tridentate chelating agent, forming complexes where the copper(II) center is also coordinated to other ligands, such as water molecules or other donor species. researchgate.net The resulting structures are often influenced by hydrogen bonding interactions, which can lead to the formation of extended supramolecular networks. researchgate.net

| Complex Formula (Hypothetical) | Coordination Geometry | Key Structural Features | Reference |

| [Cu(C₁₃H₇NO₄)(H₂O)₂] | Distorted Octahedral | Mononuclear complex with tridentate ligand and two coordinated water molecules. | researchgate.net |

| {[Cu(C₁₃H₇NO₄)]·H₂O}n | Square Pyramidal | 1D coordination polymer with bridging carboxylate groups. | rsc.org |

Zinc(II) Complexes

Zinc(II), with its d¹⁰ electronic configuration, does not have crystal field stabilization energy and can therefore adopt a variety of coordination geometries, including tetrahedral, square pyramidal, and octahedral. This flexibility, combined with the versatile coordination modes of this compound, leads to the formation of a rich variety of zinc(II) complexes. ijcce.ac.irijcce.ac.irnih.gov Research has shown that the reaction of zinc(II) salts with pyridine-2,6-dicarboxylic acid and its derivatives can yield coordination polymers with interesting network topologies. ijcce.ac.irnih.gov The phenyl substituent in this compound can further direct the assembly of these polymers through non-covalent interactions. nih.gov

| Complex Formula (Hypothetical) | Coordination Geometry | Key Structural Features | Reference |

| [Zn(C₁₃H₇NO₄)(H₂O)₂] | Distorted Octahedral | Mononuclear complex with the ligand acting in a tridentate fashion. | ijcce.ac.irijcce.ac.ir |

| {[Zn(C₁₃H₇NO₄)]}n | Tetrahedral/Square Pyramidal | 2D or 3D coordination polymer with the ligand bridging multiple zinc centers. | nih.govnih.gov |

Cobalt(II) and Nickel(II) Complexes

A thorough review of chemical databases and scholarly articles yielded no specific studies detailing the synthesis, structure, or properties of Cobalt(II) or Nickel(II) complexes formed with this compound. Research on related ligands, such as pyridine-2,6-dicarboxylic acid (dipicolinic acid) and its derivatives, shows that they readily form stable complexes with Co(II) and Ni(II), often exhibiting octahedral or distorted octahedral geometries. researchgate.netnih.gov For example, studies on 4,4′-(Pyridine-3,5-diyl)dibenzoic acid have reported the synthesis of isomorphous two-dimensional coordination polymers with both Co(II) and Ni(II). acs.org However, no such structural or characterization data has been published for the 4-phenyl derivative.

Ruthenium(II) Complexes and Photoactive Systems

Similarly, there is no available research on the formation of Ruthenium(II) complexes with this compound. The study of Ruthenium(II) polypyridyl complexes is a vast field, driven by their potential applications in photochemistry, sensing, and catalysis. nih.govnih.gov Ligands containing pyridine and carboxylic acid functionalities are of great interest for creating photoactive systems, often serving as anchoring groups or as part of a larger conjugated system that influences the metal-to-ligand charge-transfer (MLCT) properties. nih.gov For instance, Ru(II) complexes of 4-hydroxy-pyridine-2,6-dicarboxylic acid have been synthesized and evaluated for their biological activity. rsc.org Despite the clear scientific interest in such systems, the photophysical and photochemical properties of Ru(II) complexes incorporating the this compound ligand have not been reported.

Lanthanide Coordination Polymers and Complexes

The use of pyridinedicarboxylic acids to construct lanthanide coordination polymers and metal-organic frameworks (MOFs) is well-documented. researchgate.netglobethesis.comresearchgate.net These materials are of high interest for their unique luminescent and magnetic properties. nih.govmdpi.com However, no publications were found that specifically utilize this compound as a ligand for the synthesis of lanthanide complexes or coordination polymers.

Influence of Co-ligands on Coordination Architectures

In the design of coordination polymers, co-ligands (also known as ancillary ligands) play a crucial role in directing the final structure. They can alter the coordination environment of the metal ion, bridge metal centers in different ways, and influence the dimensionality and topology of the resulting network. The aforementioned study on lanthanide complexes of pyridine-2,6-dicarboxylic acid illustrates that the presence of oxalate (B1200264) as a co-ligand is integral to the formation of the observed 1D, 2D, and 3D structures. acs.org The impact of various co-ligands on the coordination architectures of this compound with lanthanide ions remains an unexplored area of research.

Metal-Ligand Binding Affinity and Stability Studies

The thermodynamic stability of metal complexes in solution is quantified by their stability constants (or formation constants), which provide fundamental insight into the strength of the metal-ligand bond. scispace.com There are extensive databases compiling these constants for a vast number of ligands and metal ions. iupac.orgnist.gov Potentiometric and spectrophotometric titrations are common methods to determine these values. Studies have been conducted on various pyridinecarboxylic acid isomers to determine their stability constants with different metal ions, including Co(II). researchgate.net However, a search of the literature and relevant databases, including those from IUPAC and NIST, revealed no experimentally determined or theoretically calculated stability constants for complexes of this compound with any metal ion.

Supramolecular Chemistry and Crystal Engineering

Hydrogen Bonding Networks in Crystalline Architectures

Hydrogen bonds are the primary drivers in the formation of supramolecular assemblies involving 4-Phenylpyridine-2,6-dicarboxylic acid. The two carboxylic acid groups are potent hydrogen bond donors and acceptors, and the pyridine (B92270) nitrogen atom can also act as an acceptor. This functionality allows for the creation of robust and predictable hydrogen-bonding networks that define the crystalline lattice.

While specific crystal structure data for this compound is not extensively detailed in the surveyed literature, the behavior of analogous structures provides significant insight. In many dicarboxylic acids, particularly those with adjacent carboxyl groups, intramolecular hydrogen bonds are common. For instance, in pyridine-2,3-dicarboxylic acid, a very short and strong intramolecular hydrogen bond is observed between the adjacent carboxyl groups. nih.govku.edu For this compound, where the carboxylic acid groups are separated by the pyridine ring, strong intramolecular hydrogen bonds between them are not feasible. However, an intramolecular hydrogen bond can exist between the carboxylic acid proton and the pyridine nitrogen, a phenomenon noted in picolinic acid. researchgate.net

The dominant interactions are intermolecular hydrogen bonds. These bonds form between the carboxylic acid groups of adjacent molecules, leading to the creation of chains, sheets, or more complex three-dimensional networks. nih.govgexinonline.com In co-crystals, these groups readily engage in strong hydrogen bonding with other functional groups like alcohols or amides. researchgate.net

A common and highly stable motif in the crystal structures of dicarboxylic acids is the symmetric double hydrogen bond, which forms a centrosymmetric dimer. This R²₂(8) graph set notation describes a ring formed by eight atoms. In the crystal structure of the parent compound, pyridine-2,6-dicarboxylic acid, molecules are connected in infinite chains by these homosynthonic hydrogen bonds between adjacent carboxylic groups, with an O···O distance of 2.625 Å. researchgate.net This arrangement is a powerful tool in supramolecular synthesis, providing a reliable method for organizing molecules in the solid state. researchgate.netnih.gov It is highly probable that this compound would exhibit similar dimeric structures in its own crystalline form or in its co-crystals.

π-π Stacking Interactions and Aromatic Stacking Phenomena

The presence of two aromatic rings (phenyl and pyridine) in this compound makes it a prime candidate for forming structures stabilized by π-π stacking. wikipedia.org These non-covalent interactions occur when aromatic rings are packed in a face-to-face or offset (parallel-displaced) manner. libretexts.orgnih.gov Such interactions are vital in the organization of many biological and synthetic supramolecular systems. wikipedia.orgnih.gov

In crystal structures of related compounds, such as metal complexes of pyridine-2,6-dicarboxylic acid N-oxide, π-π stacking interactions are key to extending discrete complexes into 2D-supramolecular networks. rsc.org Similarly, in co-crystals of cyanopyridine derivatives with dicarboxylic acids, aromatic π-stacking is observed between the pyridine rings, with centroid-to-centroid separations around 3.88 Å. mdpi.com The stacking can be influenced by the electronic nature of the rings; interactions between electron-rich and electron-poor aromatic systems are particularly favorable. libretexts.org The combination of the somewhat electron-deficient pyridine ring and the electron-rich phenyl ring in this compound could lead to complex and varied stacking arrangements within its crystals.

Co-Crystal Formation and Molecular Recognition

The ability of this compound to engage in robust hydrogen bonding and π-π stacking makes it an excellent component for co-crystal formation. Co-crystals are crystalline materials composed of two or more different molecules in the same crystal lattice, held together by non-covalent interactions. tbzmed.ac.ir This strategy is widely used to modify the physicochemical properties of active pharmaceutical ingredients (APIs). tbzmed.ac.ir

The design of co-crystals often relies on the principle of supramolecular synthons—structural units formed by predictable intermolecular interactions. researchgate.net The carboxylic acid-pyridine heterosynthon, formed by a hydrogen bond between a carboxylic acid and a pyridine nitrogen, is one of the most reliable and widely used synthons in crystal engineering. rsc.orgresearchgate.netacs.org

The formation of a co-crystal versus a salt can often be predicted using the pKa rule. A difference in pKa (ΔpKa) between the acidic and basic components of less than 0 generally results in a co-crystal, while a ΔpKa greater than 3 typically leads to salt formation. researchgate.net The region in between can result in either species. researchgate.net Researchers utilize these principles to systematically design new co-crystals by selecting appropriate co-formers. rsc.orgrsc.org Dicarboxylic acids are excellent co-formers for pyridine derivatives, leading to a wide range of supramolecular architectures with diverse hydrogen bonding motifs. mdpi.comresearchgate.net

Below is a table summarizing the typical non-covalent interactions observed in the crystal engineering of pyridine-dicarboxylic acid systems.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Role in Crystal Packing |

| O-H···O | Carboxylic Acid (-OH) | Carboxylic Acid (C=O) | 2.6 - 2.8 | Forms strong dimers and chains |

| O-H···N | Carboxylic Acid (-OH) | Pyridine (N) | 2.6 - 2.8 | Key heterosynthon for co-crystal design |

| C-H···O | Aromatic C-H | Carboxylic Acid (C=O) | 2.2 - 2.8 (H···O) | Stabilizes 3D network |

| C-H···N | Aromatic C-H | Pyridine (N) | 2.6 - 2.9 (H···N) | Directional, weak interaction |

| π-π Stacking | Aromatic Ring (π-cloud) | Aromatic Ring (π-cloud) | 3.3 - 3.9 (centroid-centroid) | Stabilizes layered structures |

Unconventional Supramolecular Synthons

In the design of crystalline solids, supramolecular synthons are the fundamental units of intermolecular recognition. While conventional hydrogen bonds, such as the robust carboxylic acid dimer, are primary drivers in the assembly of molecules like this compound, unconventional synthons also play a critical role in guiding and stabilizing crystal structures. Research on closely related pyridine derivative co-crystals demonstrates the importance of these less common interactions. mdpi.comresearchgate.net

Unconventional interactions observed in analogous systems include:

Parallel Nitrile-Nitrile Interactions : In co-crystals involving cyanopyridine moieties, unusual parallel arrangements of nitrile groups have been observed, contributing to the stability of the supramolecular assembly. mdpi.com

O···π-hole Interactions : Crystal structure analysis has revealed unconventional O···π-hole interactions where an oxygen atom interacts with the π-hole located on the C-C bond of a neighboring molecule, such as oxalic acid. mdpi.comresearchgate.net

Antiparallel Nitrile-Nitrile Interactions : Centrosymmetric dimers can be formed, held together by a combination of C–H···N hydrogen bonds and antiparallel nitrile-nitrile interactions. mdpi.com

C-H···π Interactions : The phenyl substituent on the pyridine ring introduces the possibility of C-H···π interactions, where a C-H bond points towards the face of an aromatic ring, further influencing the packing of molecules in the solid state.

π-Stacking Interactions : The aromatic nature of both the pyridine and phenyl rings makes π-stacking a significant factor in the development of supramolecular assemblies. researchgate.net These interactions are crucial for organizing molecules into layered or columnar structures. researchgate.net

The energetic features of these noncovalent contacts, confirmed through computational studies, reveal their crucial roles in the formation and stabilization of multicomponent compounds. researchgate.net These unconventional synthons, often working in concert with stronger hydrogen bonds, provide a sophisticated toolset for crystal engineers to design and construct novel molecular solids with specific topologies and properties.

Self-Assembly Processes and Hierarchical Structures

The process of self-assembly is fundamental to the construction of ordered supramolecular structures from individual molecules of this compound. This process is driven by a hierarchy of noncovalent interactions, leading to the spontaneous formation of well-defined, multi-level structures. The parent compound, pyridine-2,6-dicarboxylic acid, offers a foundational example of this process. In the solid state, it forms a one-dimensional supramolecular structure stabilized by strong, symmetric double hydrogen bonds between the carboxylic acid groups of adjacent molecules. nih.govresearchgate.net

This initial self-assembly into one-dimensional chains serves as the primary structural motif. Hierarchical complexity is then built upon this foundation. The phenyl groups in this compound can direct the assembly of these 1D chains into more intricate two- and three-dimensional arrays through weaker, non-directional forces like π-stacking and van der Waals interactions. Furthermore, the introduction of metal ions transforms the assembly process from one based on hydrogen bonding to one based on coordination chemistry, leading to the formation of highly stable and porous metal-organic frameworks (MOFs). acs.orgrsc.org

Formation of One-, Two-, and Three-Dimensional Supramolecular Frameworks

The ability of this compound and its parent analogue, pyridine-2,6-dicarboxylate (B1240393) (pydc), to act as a multidentate ligand is extensively utilized to construct coordination polymers of varying dimensionalities. rsc.org The final structure—whether a 1D chain, a 2D layer, or a 3D framework—is influenced by several factors, including the coordination geometry of the metal ion, the presence of ancillary ligands or spacers, and reaction conditions. acs.orgrsc.org

One-Dimensional (1D) Structures: In combination with lanthanide ions and oxalic acid, pyridine-2,6-dicarboxylic acid readily forms 1D zigzag chain structures. acs.org In these assemblies, the metal centers are bridged by other ligands, such as bis-bidentate oxalate (B1200264), while the pyridine-dicarboxylate ligand coordinates to the metal. These chains represent the initial level of complexity in coordination-driven self-assembly. acs.org

Two-Dimensional (2D) Structures: Two-dimensional frameworks can be assembled in multiple ways.

From 1D Chains : The 1D zigzag chains can be further linked through intermolecular π-π stacking interactions between the pyridine rings of the pydc ligands on adjacent chains. This interaction effectively extends the structure into a 2D supramolecular network. acs.org

Direct Coordination : In other systems, metal ions and dicarboxylate linkers can directly form 2D layers. For instance, complexes with topologies like the (4,4) grid are formed where square motifs of four metal ions act as building blocks, assembled into a highly ordered 2D sheet. acs.orgacs.org

Three-Dimensional (3D) Structures: The creation of 3D frameworks represents the highest level of structural hierarchy and is often the goal for applications in gas storage and catalysis.

Stacking of 2D Layers : Weak π-π interactions between pyridine rings from adjacent 2D layers can stack them into a final 3D structure. acs.org

Use of Spacers : The dimensionality can be controlled by introducing spacer ligands. For example, reacting Cu(II) with pyridine-2,6-dicarboxylic acid in the presence of different N-heterocyclic spacers can yield 1D, 2D, or 3D frameworks depending on the geometry of the spacer. rsc.org

Lanthanide Contraction Effect : In lanthanide-based systems, the progressive structural variation from 1D to 3D frameworks can be attributed to the lanthanide contraction effect and the resulting changes in the coordination modes of the pyridine-2,6-dicarboxylate ligand. acs.org

Complex Network Topologies : Extensive O–H···O, N–H···O, and C–H···O hydrogen bonds, along with other noncovalent interactions like C–H···π and π–π stacking, play a crucial role in assembling individual complexes into robust three-dimensional supramolecular frameworks. rsc.org

The following table summarizes examples of frameworks constructed using pyridine-dicarboxylate ligands, illustrating the structural diversity achievable.

| Metal Ion(s) | Primary Ligand(s) | Ancillary Ligand/Spacer | Resulting Dimensionality | Reference |

| La(III), Ce(III) | Pyridine-2,6-dicarboxylate, Oxalate | None | 1D chains linked into 2D framework | acs.org |

| Nd(III), Sm(III) | Pyridine-2,6-dicarboxylate, Oxalate | None | 2D layers stacked into 3D structure | acs.org |

| Eu(III), Tb(III), Er(III) | Pyridine-2,6-dicarboxylate, Oxalate | None | 3D network | acs.org |

| Cr(III), Co(II), Ni(II) | Pyridine-2,6-dicarboxylate | Aminopyridine, Acridine | 3D framework | rsc.org |

| Cu(II) | Pyridine-2,6-dicarboxylate | 4,4'-bipyridine | 2D network | rsc.org |

| Mn(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | Water | 2D layer (sql topology) | acs.org |

| Cu(II) | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | 4,4'-bipyridine | 3D framework (tfk topology) | acs.org |

Research Findings on this compound in Material Science

Initial investigations into the role of This compound as a building block in the burgeoning field of materials science have identified it as a ligand of interest, particularly for the development of functional hybrid materials. While comprehensive studies detailing its use as a primary linker in crystalline Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are not extensively documented in available research, its selection in exploratory studies highlights its potential.

In the pursuit of novel luminescent materials, this compound has been selected alongside other aromatic dicarboxylic acids for the synthesis of organically modified alkoxysilanes. researchgate.netresearchgate.netresearchgate.netresearchgate.net These molecules are designed as precursors for creating silica-based hybrid materials through a sol-gel process. researchgate.netresearchgate.net The strategy involves grafting the organic dicarboxylic acid onto a silane (B1218182) molecule, such as 3-aminopropyltriethoxysilane (B1664141) (APTES), to subsequently incorporate rare-earth ions like Europium (Eu³⁺) and Gadolinium (Gd³⁺). researchgate.net

The primary goal of these studies is to create materials where the organic component can effectively transfer energy to the metal ion, enhancing its luminescent properties. researchgate.net The research focuses on characterizing the resulting hybrid materials, including the coordination sphere of the lanthanide ions and the composition of the siloxane matrix. researchgate.netresearchgate.net

However, the available scientific literature does not currently provide detailed reports on the successful synthesis and structural characterization of discrete, crystalline MOFs or CPs where this compound acts as the sole or primary bridging ligand. Consequently, information regarding specific design principles, structural classifications (such as 1D, 2D, or 3D frameworks), topological analysis, or the influence of synthetic conditions like hydrothermal methods and co-ligands on the resulting framework topology for this particular compound is not available.

Further research is required to fully explore the potential of this compound in constructing well-defined, crystalline coordination networks and to elucidate the structural and functional properties of any resulting materials.

Metal Organic Frameworks Mofs and Coordination Polymers Cps

Influence of Synthetic Conditions and Co-ligands on Framework Topology

Role of N-Heterocyclic Spacers and Templates

In the rational design and synthesis of MOFs and CPs, N-heterocyclic molecules are frequently employed not only as primary ligands but also as spacers or templates to guide the formation of specific structural architectures. While direct studies on 4-phenylpyridine-2,6-dicarboxylic acid are limited in the available literature, the principles can be understood from related pyridine-dicarboxylate systems. For instance, the synthesis of coordination polymers using ligands like pyridine-3,5-dicarboxylic acid often involves various "template molecules" such as amino- or pyridine-alcohols. rsc.org These templates can influence the dimensionality and topology of the resulting framework, leading to the formation of 0D binuclear complexes, 1D chains, 2D polymeric structures, or 3D coordination polymers. rsc.org

The reaction conditions and the choice of template are critical. In the case of pyridine-2,4,6-tricarboxylic acid with Cd(II) salts, the presence or absence of pyridine (B92270) as a simple N-heterocyclic molecule dramatically alters the outcome, leading either to an open framework structure or a discrete tetrameric complex. rsc.org This demonstrates that even simple N-heterocyclic molecules can act as structure-directing agents. For this compound, the bulky phenyl group at the 4-position would inherently act as a significant structural influencer, potentially creating larger voids or directing a specific packing arrangement due to steric effects and pi-stacking interactions. The addition of secondary N-heterocyclic spacers, such as 4,4'-bipyridine, would likely lead to the formation of extended, multi-dimensional networks by bridging metal centers that are coordinated to the primary this compound ligand.

Mixed-Ligand Coordination Polymers

A prominent strategy for tuning the structure and function of coordination polymers is the use of a mixed-ligand system, where two or more different organic linkers are incorporated into the same framework. This approach allows for the construction of novel architectures with modified properties that are not achievable with a single ligand type.

Research on analogous pyridine-dicarboxylate linkers illustrates this concept effectively. For example, a variety of coordination polymers have been successfully synthesized using 4,4′-(pyridine-3,5-diyl)dibenzoic acid in combination with different co-ligands that act as crystallization mediators, such as 1,10-phenanthroline (B135089) (phen), 2,2′-bipyridine (bipy), and pyridine (py). acs.org The inclusion of these secondary N-donor ligands results in a diverse range of structures, from 2D layers to complex 3D frameworks, and can even lead to mixed-valence systems. acs.org Similarly, pyridine-2,6-dicarboxylic acid has been used to create mixed-ligand nickel(II) complexes, demonstrating its versatility in forming complex supramolecular architectures. researchgate.net

This strategy is directly applicable to this compound. By combining it with ancillary ligands of varying length, rigidity, and functionality, it is possible to precisely control the dimensionality, porosity, and chemical properties of the resulting MOF. The primary this compound would establish the core coordination environment, while the secondary linker would bridge these units into higher-dimensional networks.

| Primary Ligand | Co-Ligand | Resulting Metal Complex | Dimensionality | Reference |

|---|---|---|---|---|

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 1,10-phenanthroline | {[Co(μ₃-pdba)(phen)]·2H₂O}ₙ | 2D Layer | acs.org |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 2,2′-bipyridine | {[Co(μ₃-pdba)(bipy)]·2H₂O}ₙ | 2D Layer | acs.org |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Pyridine | [Co(μ₄-pdba)(py)]ₙ | 2D Layer | acs.org |

| Pyridine-2,6-dicarboxylic acid | 1,10-phenanthroline | [Ni(phen)(dipic)(H₂O)]·4H₂O | 0D (Mononuclear) | researchgate.net |

Dynamic Behavior of MOFs and Framework Flexibility

The dynamic behavior of Metal-Organic Frameworks, often termed "framework flexibility," is a critical property that allows these materials to respond to external stimuli such as guest molecule adsorption, temperature changes, or light. nih.gov This responsiveness is not a common feature in traditional porous materials like zeolites but can be engineered into MOFs by carefully selecting the metal nodes and organic linkers. nih.govmdpi.com Flexibility can manifest as large-scale structural transformations, including "breathing" (significant changes in unit cell volume) and "swelling," or more subtle changes like ligand rotation or subnetwork displacement. nih.gov

The source of this flexibility is tied to the deformability of the framework's components. Key factors include the coordination environment of the metal ions and the conformational adaptability of the organic linkers. mdpi.com While no specific studies on the dynamic behavior of MOFs constructed from this compound were identified, its structural features suggest potential for such properties. The C-C single bond connecting the pyridine and phenyl rings allows for rotational freedom, which could be a source of framework dynamics. Conversely, the steric bulk of the phenyl group might introduce rigidity or lead to frustrated flexibility, where the framework's geometry prevents it from adopting a lower-energy, contracted state. nih.gov

Ligand-Induced Structural Breathing

Structural breathing is a pronounced form of framework flexibility where a MOF undergoes a reversible, large-volume change upon the removal or introduction of guest molecules without losing its crystalline integrity. mdpi.com A classic example is the MIL-53 series, which exhibits a significant breathing effect during the adsorption and desorption of CO₂ and water, switching between a large-pore and a narrow-pore form. mdpi.com This behavior is often attributed to the hinged movement of the organic linkers relative to the inorganic metal-oxide chains.

For a framework built with this compound, the rotation of the phenyl group could potentially act as a "gate," controlling access to the pores and inducing a breathing-like transformation upon interaction with specific guest molecules. The nature of the guest—its size, shape, and chemical affinity for the phenyl ring—would determine the extent of this structural response. However, without experimental data, this remains a theoretical possibility, and specific research is needed to confirm if MOFs based on this ligand exhibit such breathing phenomena.

Catalytic Applications

Organocatalytic Applications

Hydrophosphonylation of Aldehydes and Ketones

While the parent compound, pyridine-2,6-dicarboxylic acid (PDA), has been identified as an effective, metal-free, bifunctional organocatalyst for the hydrophosphonylation of aldehydes and ketones in water, specific studies detailing the use of 4-Phenylpyridine-2,6-dicarboxylic acid for this particular application are not prominent in current research literature. organic-chemistry.org The catalysis by PDA is noted for being environmentally friendly and proceeding with high yields in short reaction times. organic-chemistry.org

Synthesis of 1,5-Benzodiazepine Derivatives

Similar to other organocatalytic applications, the parent molecule, 2,6-pyridinedicarboxylic acid, is reported as an efficient organocatalyst for the one-pot, three-component synthesis of 1,5-benzodiazepine derivatives. However, literature specifically documenting this compound as a catalyst in this synthesis is not currently available.

Proposed Reaction Mechanisms and Active Species

For the hydrophosphonylation reaction catalyzed by the parent pyridine-2,6-dicarboxylic acid, the proposed mechanism involves the generation of hydronium ions from the carboxylic acid groups in water. organic-chemistry.org These ions activate the carbonyl group of the aldehyde or ketone, facilitating a nucleophilic attack by trimethylphosphite. organic-chemistry.org A specific mechanism for reactions catalyzed by the 4-phenyl derivative has not been detailed.

Transition Metal-Catalyzed Reactions

Photocatalytic Generation of Solar Fuels (e.g., Hydrogen from Water)

The application of this compound as a ligand in transition metal complexes for the specific purpose of photocatalytic hydrogen generation from water is an area of ongoing research. While related pyridine-dicarboxylic acid derivatives and other polypyridyl ligands are extensively studied in complexes for water splitting, dedicated reports on the performance of this compound complexes for this solar fuel application are not widely documented. rsc.orgberkeley.edursc.org Research has shown that substituent groups on pyridine (B92270) ligands can significantly influence the photophysical and electrochemical properties of metal complexes, suggesting that the 4-phenyl group could modulate catalytic activity. rsc.org

Photoredox Catalysis (e.g., Decarboxylative Fluorination)

In the realm of photoredox catalysis, 4-aryl substituted pyridine derivatives have been successfully employed as effective organic photocatalysts for the decarboxylative fluorination of aliphatic carboxylic acids. This process is achieved through a visible-light-induced reaction, highlighting a transition-metal-free catalytic system.

The reaction utilizes a charge-transfer complex formed between the 4-aryl pyridine derivative and a fluorinating agent, such as Selectfluor. Under basic conditions and visible light irradiation, this system facilitates the conversion of a wide range of primary, secondary, and tertiary alkyl carboxylic acids into their corresponding alkyl fluorides. The introduction of an aryl group at the 4-position of the pyridine scaffold is crucial for this catalytic activity. This methodology provides a valuable route for the synthesis of fluorinated organic compounds, which are significant in pharmaceutical and materials science.

The substrate scope for this reaction is broad, though it has been noted that aromatic carboxylic acids are not suitable substrates for this specific transformation. The efficiency of the reaction for various aliphatic carboxylic acids is detailed in the table below.

| Carboxylic Acid Substrate | Product | Yield (%) |

|---|---|---|

| N-Boc-4-aminocyclohexanecarboxylic acid | 1-Boc-4-fluoropiperidine | 75 |

| 1-Adamantanecarboxylic acid | 1-Fluoroadamantane | 92 |

| Cyclohexanecarboxylic acid | Fluorocyclohexane | 85 |

| Dodecanoic acid | 1-Fluorododecane | 68 |

| 4-Phenylbutanoic acid | 1-Fluoro-4-phenylbutane | 71 |

| Pivalic acid | tert-Butyl fluoride | 65 |

Oxidative Degradation Reactions (e.g., Atenolol)

Complexes derived from pyridine-dicarboxylic acids serve as effective catalysts for the oxidative degradation of persistent organic pollutants, such as pharmaceuticals in wastewater. Research has specifically demonstrated the catalytic activity of metal complexes with the parent compound, 2,6-pyridinedicarboxylic acid (PydcH2), in the degradation of the beta-blocker atenolol (B1665814).

In one study, Cobalt(II) and Nickel(II) complexes of 2,6-pyridinedicarboxylic acid were synthesized within the nanopores of Zeolite-X, creating heterogeneous catalysts denoted as [Co(pydcH)2]-NaX and [Ni(pydcH)2]-NaX. distantreader.org These materials were tested for their ability to catalyze the oxidation of atenolol in an aqueous solution using hydrogen peroxide (H₂O₂) as the oxidant. distantreader.org

The catalytic efficiency was optimized by varying reaction parameters such as time, catalyst amount, and oxidant volume. researchgate.net Under optimal conditions (60 minutes, 30 °C, 10 mg of catalyst), the [Co(pydcH)2]-NaX catalyst achieved an 82.3% degradation of atenolol, while the [Ni(pydcH)2]-NaX catalyst achieved 71.1% degradation. distantreader.orgresearchgate.net The higher activity of the cobalt-based catalyst was attributed to a greater amount of the complex being successfully encapsulated within the zeolite cavities. distantreader.org The degradation efficiency was observed to increase with higher temperatures, longer reaction times, and larger amounts of hydrogen peroxide. distantreader.org

This application is significant for environmental remediation, as conventional water treatment methods are often ineffective at removing pharmaceuticals like atenolol. researchgate.net The use of these catalysts in advanced oxidation processes presents a promising method for treating contaminated water sources. nih.govnih.gov

| Catalyst | Optimal Catalyst Amount (mg) | Reaction Time (min) | Temperature (°C) | Atenolol Degradation (%) |

|---|---|---|---|---|

| [Co(pydcH)₂]-NaX | 10 | 60 | 30 | 82.3 |

| [Ni(pydcH)₂]-NaX | 10 | 60 | 30 | 71.1 |

C-H Activation and Functionalization Strategies (Indirect Relevance from Related Compounds)

While direct studies on this compound as a ligand for C-H activation are limited, the broader class of pyridine-based ligands and the 2-phenylpyridine (B120327) scaffold (a key component of the target molecule) are extensively used in this field. C-H activation is a powerful strategy in organic synthesis that allows for the direct functionalization of otherwise inert carbon-hydrogen bonds. nih.gov

The 2-phenylpyridine unit is a classic directing group in palladium-catalyzed C-H functionalization. rsc.org The nitrogen atom of the pyridine ring coordinates to the metal center, positioning it to selectively activate the ortho C-H bond of the phenyl ring. rsc.org This leads to the formation of a cyclometalated intermediate, which can then react with various coupling partners. rsc.orgresearchgate.net

Furthermore, ligands containing the pyridine-dicarboxylate framework, such as 2,6-pyridinedicarboxylates, have been employed in palladium-catalyzed C-H oxygenation reactions. For instance, a 2,6-pyridinedicarboxylate ligand was used in conjunction with a palladium catalyst for the acetoxylation of benzylic C-H bonds, using dioxygen as the terminal oxidant. nih.gov The design of bifunctional ligands, which can both coordinate to the metal and assist in the C-H cleavage step, is a key area of research. nih.gov The carboxylate groups in this compound could potentially play such a role, assisting in the deprotonation step of the C-H activation mechanism, a process known as concerted metalation-deprotonation. nih.gov These examples highlight the potential of this compound to serve as a sophisticated ligand in designing catalysts for selective C-H functionalization reactions. acs.orgrsc.org

Catalyst Reusability and Green Chemistry Principles

A significant advantage of using heterogeneous catalysts, such as those derived from this compound and its analogs, is their potential for reusability, a core principle of green chemistry. organic-chemistry.org Heterogenization, often achieved by anchoring or encapsulating a homogeneous catalyst onto a solid support like a zeolite, facilitates easy separation of the catalyst from the reaction mixture, preventing contamination of the product and allowing the catalyst to be used in multiple reaction cycles. researchgate.netarcjournals.org

In the context of atenolol degradation, the zeolite-encapsulated [Co(pydcH)2]-NaX and [Ni(pydcH)2]-NaX catalysts demonstrated excellent stability and reusability. distantreader.org The catalysts were recovered by simple filtration and reused for three additional cycles with only a minor loss of catalytic activity (less than 10%). distantreader.org Atomic absorption spectroscopy confirmed that there was no significant leaching of the cobalt or nickel metals from the zeolite support during reuse. distantreader.org

The use of water as a solvent and hydrogen peroxide as an oxidant further aligns these catalytic systems with green chemistry principles. organic-chemistry.org Water is an environmentally benign solvent, and hydrogen peroxide is a "clean" oxidant, as its only byproduct is water. distantreader.org Such approaches, which combine efficient catalysis with catalyst recyclability and the use of eco-friendly reagents, are crucial for developing sustainable chemical processes. ijcce.ac.ir

| Catalyst | Initial Degradation (%) | Degradation after 4th Cycle (%) | Activity Loss (%) |

|---|---|---|---|

| [Co(pydcH)₂]-NaX | 82.3 | ~74 | <10 |

| [Ni(pydcH)₂]-NaX | 71.1 | ~64 | <10 |

Zeolite Encapsulation of Metal Complexes for Catalysis

Encapsulating metal complexes within the porous framework of zeolites is a powerful technique to create robust and selective heterogeneous catalysts, often referred to as "ship-in-a-bottle" complexes. arcjournals.org Zeolites are crystalline aluminosilicates with a well-defined network of pores and cavities of molecular dimensions. distantreader.org This structure provides a unique microenvironment that can enhance catalytic activity and stability. rsc.org

The synthesis of these materials typically involves introducing the metal ion into the zeolite via ion exchange, followed by the introduction of the ligand. The complex is then formed in situ within the zeolite's cages. researchgate.net This method, known as the "flexible ligand method," traps the complex inside the pores, as it is too large to exit through the smaller pore openings. researchgate.netoiccpress.com

This approach offers several advantages:

Prevents Agglomeration : It keeps the active metal centers isolated, preventing the formation of inactive aggregates.

Site Isolation : The isolated active sites can mimic the behavior of homogeneous catalysts while being easy to separate. arcjournals.org

Shape Selectivity : The confined space within the zeolite pores can impose steric constraints on reactants and products, leading to shape-selective catalysis.

Enhanced Stability : The rigid zeolite framework protects the encapsulated complex, leading to higher thermal and chemical stability. distantreader.org

The successful encapsulation of Co(II) and Ni(II) complexes with 2,6-pyridinedicarboxylic acid in Zeolite-X for atenolol degradation is a prime example of this strategy. distantreader.org Characterization techniques confirmed that the complexes were formed within the zeolite pores without altering the zeolite's fundamental structure. distantreader.org This method effectively combines the high activity of homogeneous metal complex catalysts with the practical benefits of heterogeneous systems. arcjournals.org

Functional Materials and Bioactive Scaffolds

Development of Chemical Probes for Biological Research

4-Substituted pyridine-2,6-dicarboxylic acids, including the 4-phenyl derivative, are recognized as important building blocks in the synthesis of chemical probes for biological research. oist.jp Small-molecule chemical probes are essential tools used to perturb and study biological systems, helping to illuminate complex processes and assess new therapeutic targets. nih.govnih.gov The structure of 4-phenylpyridine-2,6-dicarboxylic acid is particularly well-suited for this application. The pyridine-2,6-dicarboxylate (B1240393) unit provides a strong chelating site for metal ions, which can be a key feature in probes designed for sensing or imaging. The phenyl group at the 4-position offers a site for further chemical modification, allowing for the attachment of reporter groups such as fluorophores or affinity tags, or for tuning the molecule's solubility and cell permeability. These customizable features enable the rational design of probes to investigate specific biological pathways and protein functions. nih.gov

Integration into Solid-Supported Reagents and Functional Molecules

The class of 4-substituted pyridine-2,6-dicarboxylic acids also serves as a precursor for the creation of solid-supported reagents and other functional molecules. oist.jp Solid-supported reagents, where a reactive molecule is immobilized on an insoluble polymer or inorganic support like silica (B1680970) or alumina, offer significant advantages in chemical synthesis, including simplified purification, the ability to reuse expensive reagents, and suitability for automated processes. princeton.edu

The two carboxylic acid groups of this compound are ideal anchor points for covalent attachment to a solid support. Once immobilized, the exposed pyridine (B92270) and phenyl units can be chemically modified to create a specific catalytic or reactive site. This approach allows for the generation of heterogeneous catalysts or reagents that are easily separated from the reaction mixture, contributing to more efficient and environmentally friendly chemical processes. princeton.edu

Luminescent Materials

The pyridine-dicarboxylic acid scaffold is a key component in the design of luminescent materials, particularly when complexed with lanthanide ions. The resulting coordination compounds can exhibit unique optical properties, including high color purity, narrow emission bands, and long luminescence lifetimes. nih.gov

Lanthanide ions (Ln³⁺) possess unique optical properties stemming from their 4f orbitals, but their direct excitation is inefficient because 4f–4f transitions are forbidden by quantum mechanical selection rules. nih.gov To overcome this limitation, organic ligands like this compound can act as "antennas." The organic ligand absorbs ultraviolet light efficiently and transfers the absorbed energy to the central lanthanide ion, which then emits light through its characteristic transitions. nih.gov This process, known as the antenna effect, significantly enhances the luminescence intensity of the lanthanide ion.

The pyridine-dicarboxylate structure is an effective chelator for lanthanide ions, and the large π-conjugated system provided by the phenyl-pyridine core is highly efficient at absorbing and transferring energy. nih.gov Complexes of lanthanide ions with similar pyridine-dicarboxylate ligands have demonstrated strong characteristic emissions, making them suitable for applications in sensors, lighting, and bio-imaging. nih.govresearchgate.net

| Lanthanide Ion (Ln³⁺) | Associated Ligand Type | Typical Emission Color | Key Luminescence Characteristic |

|---|---|---|---|

| Europium (Eu³⁺) | Pyrimidine-4,6-dicarboxylate | Red | Strong, characteristic ⁵D₀ → ⁷Fₙ transitions |

| Terbium (Tb³⁺) | Pyrimidine-4,6-dicarboxylate | Green | Long-lived excited states (millisecond range) |

| Samarium (Sm³⁺) | Pyrimidine-4,6-dicarboxylate | Orange-Red | Often lower quantum yield compared to Eu³⁺ and Tb³⁺ |

| Dysprosium (Dy³⁺) | Pyrimidine-4,6-dicarboxylate | Yellow/White | Emissions in both blue and yellow-orange regions |

The initial and most critical step in the luminescence of lanthanide complexes is the absorption of light by the organic ligand. For this compound, this absorption is dominated by intraligand (π → π*) transitions. The extensive network of conjugated π-orbitals spanning the phenyl ring and the pyridine ring allows the molecule to absorb UV radiation effectively. nih.gov

Exploration as Bioactive Scaffolds and Inhibitors (Focusing on Molecular Interactions)

Derivatives of phenyl-pyridine-carboxylic acid have been identified as promising bioactive scaffolds. For instance, related structures have been investigated as novel inhibitors of the cell cycle with selectivity for cancer cells. nih.gov The core structure of this compound provides a rigid framework that can be systematically modified to optimize interactions with biological targets like enzymes or receptors. The dicarboxylic acid groups can act as hydrogen bond donors and acceptors, while the pyridine nitrogen can also participate in hydrogen bonding or coordination with metal ions in metalloenzymes. The phenyl ring provides a large surface for hydrophobic or π-stacking interactions and serves as a point for introducing various substituents to probe the binding pocket of a target protein. nih.govmdpi.com

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the potency and selectivity of a lead compound. The this compound scaffold is well-suited for SAR exploration. Limited studies on related phenyl-pyridine-2-carboxylic acid derivatives have shown that modifications to the side chain, aryl ring, and pyridine ring can lead to more potent analogs. nih.gov

By systematically altering different parts of the molecule, researchers can map the molecular interactions that are crucial for its biological activity. For example, changing the position and nature of substituents on the phenyl ring can significantly affect binding affinity. researchgate.net Similarly, converting the carboxylic acid groups to esters or amides can alter the molecule's hydrogen bonding capacity and pharmacokinetic properties. These studies are essential for understanding how the molecule interacts with its biological target at a molecular level and for designing more effective therapeutic agents. rsc.orgmdpi.com

| Molecular Region | Potential Modification | Potential Impact on Molecular Interaction |

|---|---|---|

| Phenyl Ring (Position 4) | Addition of electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (e.g., -OCH₃, -CH₃) groups | Alters electronic properties, hydrophobicity, and steric fit within a protein's binding pocket. |

| Carboxylic Acid Groups (Positions 2, 6) | Conversion to esters, amides, or other bioisosteres | Modifies hydrogen bonding capabilities, charge, and cell permeability. |

| Pyridine Ring Nitrogen | N-oxide formation | Changes coordination properties and hydrogen bond accepting ability. |

| Pyridine Ring (Positions 3, 5) | Introduction of small substituents (e.g., methyl, halogen) | Probes for additional steric or electronic interactions within the target site. |

Ligand-Enzyme Interactions (e.g., Metallo-β-lactamase Inhibition)

The rise of antibiotic resistance, particularly driven by metallo-β-lactamases (MBLs), presents a significant challenge to the efficacy of β-lactam antibiotics. MBLs are a class of zinc-dependent enzymes capable of hydrolyzing a broad spectrum of these critical drugs, including carbapenems. This has spurred research into the development of MBL inhibitors that can be co-administered with β-lactam antibiotics to restore their activity. One such avenue of investigation has focused on derivatives of 2,6-dipicolinic acid (DPA), a known zinc chelator.

Within this context, this compound has been synthesized and investigated as a potential inhibitor of clinically significant MBLs, such as New Delhi Metallo-β-lactamase-1 (NDM-1), Verona Integron-encoded Metallo-β-lactamase-2 (VIM-2), and Imipenemase-1 (IMP-1). Research in this area often involves the synthesis of a library of related compounds to establish a structure-activity relationship (SAR), which helps in identifying the chemical features that enhance inhibitory potency.

In a notable study, this compound was synthesized as part of a larger library of DPA derivatives. nih.gov The synthesis involved a Suzuki cross-coupling reaction to attach the phenyl group at the 4-position of the pyridine ring. nih.gov While this research identified a highly potent inhibitor from the synthesized library, specific inhibitory values for this compound were not detailed in the primary publication. The focus of such studies is often on the most potent compounds in a series, which are then carried forward for more in-depth analysis.

The general mechanism of action for DPA-based inhibitors is believed to involve interaction with the zinc ions in the active site of the MBLs, thereby preventing the hydrolysis of the β-lactam antibiotic. The modifications at the 4-position of the DPA scaffold are intended to enhance this interaction and improve selectivity for bacterial MBLs over other metalloenzymes.

Further detailed research findings, including specific IC50 or K_i_ values for this compound against various MBLs, are required to fully elucidate its potential as a clinical MBL inhibitor.

Data Table: Investigated Metallo-β-lactamases

| Enzyme Name | Abbreviation | Clinical Significance |

| New Delhi Metallo-β-lactamase-1 | NDM-1 | A major cause of carbapenem (B1253116) resistance in Enterobacteriaceae. |

| Verona Integron-encoded Metallo-β-lactamase-2 | VIM-2 | A prevalent MBL found in Pseudomonas aeruginosa and other Gram-negative bacteria. |

| Imipenemase-1 | IMP-1 | One of the first identified transferable MBLs, conferring resistance to a broad range of β-lactams. |

Computational and Theoretical Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict a range of molecular properties for compounds like 4-Phenylpyridine-2,6-dicarboxylic acid.

DFT calculations are instrumental in predicting the three-dimensional geometry of molecules with high accuracy. By optimizing the molecular structure to find the lowest energy conformation, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be determined. For pyridine (B92270) derivatives, methods like B3LYP with a 6-311++G(d,p) basis set are commonly employed to achieve a correlation between theoretical and experimental crystallographic data. ekb.eg

Interactive Data Table: Selected Geometric Parameters for a Related Dihydropyridine (B1217469) Derivative Note: The following data is for 4-(4-Bromo-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarboxylic acid diethyl ester and is provided for illustrative purposes. urfu.ru

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 | 1.52 Å |

| Bond Length | C3-C7 | 1.53 Å |

| Bond Length | N1-C9 | 1.38 Å |

| Bond Angle | C10-N1-C9 | 123.0° |

| Bond Angle | C2-C3-C7 | 110.5° |

| Torsion Angle | C2–C3–C7–C11 | 57.8° |

| Torsion Angle | C2–C3–C7–C8 | -65.8° |

The this compound molecule possesses key functional groups that dictate its coordination behavior. The pyridine nitrogen atom and the two carboxylate groups provide N,O-donor sites, making it a versatile chelating ligand for forming coordination complexes and polymers with various metal ions. researchgate.netresearchgate.net DFT studies help elucidate the nature of the metal-ligand bonds by analyzing electron density distribution and orbital interactions.

In related systems, such as those involving pyridine-2,6-dicarboxylic acid, the ligand has been shown to adopt multiple coordination modes. researchgate.net For instance, the carboxylate groups can coordinate to metal centers in a monodentate, bidentate chelating, or bidentate bridging fashion. researchgate.net DFT calculations can predict the most stable coordination geometries and quantify the strength of the coordination bonds, providing insight into the assembly of supramolecular structures. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for describing a molecule's chemical reactivity, kinetic stability, and electronic transitions. scirp.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. electrochemsci.org

DFT calculations are a standard method for determining the energies of these orbitals. materialsciencejournal.org While specific values for this compound are not detailed in the provided sources, data for the parent compound, Pyridine-2,6-dicarboxylic acid, can serve as a reference point. The introduction of the phenyl group at the 4-position is expected to influence these energy levels through its electronic effects.

Interactive Data Table: Calculated Quantum Chemical Parameters for Pyridine-2,6-dicarboxylic Acid Note: This data is for the parent compound without the 4-phenyl substituent and is provided for comparative and illustrative purposes. electrochemsci.org

| Parameter | Symbol | Value (eV) |

| Energy of HOMO | EHOMO | -8.117 |

| Energy of LUMO | ELUMO | -2.712 |

| Energy Gap | ΔE | 5.405 |

| Ionization Potential | I | 8.117 |

| Electron Affinity | A | 2.712 |

| Electronegativity | χ | 5.414 |

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. While specific MD studies on this compound have not been reported, this technique would be highly valuable for understanding its dynamic behavior and conformational landscape.

An MD simulation could provide insights into:

Conformational Flexibility: The rotation of the single bonds connecting the phenyl group and the two carboxylic acid groups to the central pyridine ring. This would reveal the most stable rotational conformers and the energy barriers between them.

Solvent Effects: How the molecule interacts with solvent molecules, such as water, which would influence its solubility and the orientation of its functional groups.

Intermolecular Interactions: The simulation of multiple molecules could predict how they pack in a condensed phase, revealing potential hydrogen bonding patterns and π–π stacking interactions between the phenyl and pyridine rings.

Such simulations are crucial for bridging the gap between a static molecular structure and its behavior in a realistic chemical environment.

Thermochemical Calculations